An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key molecular descriptors, experimental and predicted data, detailed experimental protocols for property determination, and the relevant biological context.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3-(3-Fluorophenyl)-1H-pyrazole, these properties influence its solubility, permeability, and ultimately, its efficacy and safety as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the available experimental and predicted physicochemical data for 3-(3-Fluorophenyl)-1H-pyrazole and structurally related compounds. It is important to note that specific experimental data for the target compound is limited in publicly accessible literature; therefore, predicted values and data from analogous structures are provided to guide research and development efforts.
| Property | Predicted/Experimental Value | Compound | Notes |
| Molecular Formula | C₉H₇FN₂ | 3-(3-Fluorophenyl)-1H-pyrazole | - |
| Molecular Weight | 162.17 g/mol | 3-(3-Fluorophenyl)-1H-pyrazole | - |
| Melting Point | 178.0–179.0 °C[1] | 4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Experimental value for a structurally related compound. The melting point of the parent 3-phenyl-1H-pyrazole is not explicitly available. |
| Boiling Point | 315.3 ± 27.0 °C | 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | Predicted value for a closely related analog. |
| pKa | Not available | 3-(3-Fluorophenyl)-1H-pyrazole | The pKa of pyrazole itself is approximately 2.5 for the protonated form (pyrazolium ion) and 14.2 for the neutral molecule. Substitution is expected to alter these values. |
| LogP (Octanol-Water Partition Coefficient) | 3.48[2] | 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Calculated value for a different pyrazole derivative. This indicates that pyrazole derivatives can possess significant lipophilicity.[2] |
| Water Solubility | Not available | 3-(3-Fluorophenyl)-1H-pyrazole | The solubility of the parent pyrazole is 1 g/L in water. The introduction of the fluorophenyl group is expected to decrease aqueous solubility. |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments.
Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole
The synthesis of 3-aryl-1H-pyrazoles can be achieved through various established synthetic routes. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Procedure:
-
Preparation of the 1,3-dicarbonyl precursor: 3-Fluoroacetophenone is treated with a suitable reagent, such as dimethylformamide-dimethylacetal (DMF-DMA), to form the corresponding enaminone, 1-(3-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one.
-
Cyclization with hydrazine: The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol.
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Reaction Conditions: The mixture is typically refluxed for several hours.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-(3-Fluorophenyl)-1H-pyrazole.
Determination of Melting Point
The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[3][4][5][6]
Methodology:
-
Sample Preparation: A small amount of the crystalline 3-(3-Fluorophenyl)-1H-pyrazole is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is the traditional and most reliable technique.[7][8]
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of 3-(3-Fluorophenyl)-1H-pyrazole is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the prepared solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore.[9][10][11][12][13]
Methodology:
-
Buffer Preparation: A series of buffer solutions with known pH values covering the expected pKa range are prepared.
-
Sample Preparation: A stock solution of 3-(3-Fluorophenyl)-1H-pyrazole is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in each of the buffer solutions to a constant final concentration.
-
UV-Vis Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.
-
pKa Determination: The resulting sigmoidal curve is analyzed. The pH at the inflection point of the curve corresponds to the pKa of the compound.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The shake-flask method is a standard approach for determining thermodynamic solubility.[14][15][16][17][18]
Methodology:
-
Equilibration: An excess amount of solid 3-(3-Fluorophenyl)-1H-pyrazole is added to a known volume of water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.
Biological Context and Visualization
Derivatives of 3-phenyl-1H-pyrazole have been investigated for various biological activities, including their role as inhibitors of protein kinases. Notably, some pyrazole-containing compounds have been identified as inhibitors of Aurora Kinase B (AURKB), a key regulator of cell division.[19] Overexpression of AURKB is implicated in the progression of several cancers, making it an attractive target for cancer therapy.[20][21][22][23]
The following diagram illustrates a simplified signaling pathway involving Aurora Kinase B and its role in mitosis, which can be targeted by inhibitors like 3-(3-Fluorophenyl)-1H-pyrazole derivatives.
This diagram illustrates the central role of Aurora Kinase B within the Chromosomal Passenger Complex (CPC) in regulating proper kinetochore-microtubule attachments. This process is monitored by the Spindle Assembly Checkpoint (SAC), which prevents premature entry into anaphase. Small molecule inhibitors, such as derivatives of 3-(3-Fluorophenyl)-1H-pyrazole, can target and inhibit AURKB activity, leading to mitotic errors and potentially inducing cell death in rapidly dividing cancer cells.
The experimental workflow for evaluating the inhibitory activity of a compound like 3-(3-Fluorophenyl)-1H-pyrazole against a target kinase such as Aurora Kinase B is a multi-step process.
This workflow begins with the synthesis and purification of the compound. Its direct inhibitory effect on the target kinase is then quantified in a biochemical assay to determine the half-maximal inhibitory concentration (IC50). Promising compounds are then tested in cell-based assays to assess their impact on cell proliferation (e.g., determining the GI50). Further studies are conducted to understand the mechanism of action, such as analyzing protein expression or cell cycle distribution. Concurrently, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling is performed to evaluate the compound's drug-like properties. Finally, compounds with favorable in vitro and ADMET profiles are advanced to in vivo studies to assess their efficacy in a living organism.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
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- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
